Increased Molecular Weight and Altered LogP Compared to 1-Octen-3-ol
1-Chlorooct-1-en-3-ol exhibits a 26.8% higher molecular weight (162.66 g/mol) and a significantly higher calculated LogP (2.68) compared to its non-chlorinated analog 1-octen-3-ol (128.21 g/mol; LogP ~1.6–1.9). This shift alters lipophilicity and reversed-phase chromatographic retention, which can impact both synthetic workup and biological partitioning. In contrast, fully saturated 1-chlorooctane has a molecular weight of 148.67 g/mol and a LogP of approximately 4.1, while (E)-1-chlorooct-1-ene has a molecular weight of 146.66 g/mol and a LogP of ~3.8. The target compound occupies a distinct intermediate lipophilicity space [1][2].
| Evidence Dimension | Molecular weight and calculated LogP |
|---|---|
| Target Compound Data | MW: 162.66 g/mol; LogP: 2.68 |
| Comparator Or Baseline | 1-Octen-3-ol: MW 128.21 g/mol, LogP ~1.9; 1-Chlorooctane: MW 148.67 g/mol, LogP ~4.1; (E)-1-Chlorooct-1-ene: MW 146.66 g/mol, LogP ~3.8 |
| Quantified Difference | +34.45 g/mol vs 1-octen-3-ol; +13.99 g/mol vs 1-chlorooctane; +16.00 g/mol vs (E)-1-chlorooct-1-ene. LogP intermediate between unsaturated alcohol and saturated alkyl chloride. |
| Conditions | Calculated values from Chemsrc (target) and PubChem (comparators); LogP estimated via ACD/Labs or XLogP3 algorithms. |
Why This Matters
The distinct molecular weight and LogP influence solubility, extraction efficiency, and membrane permeability in both synthetic and biological applications, making generic substitution without adjusting reaction or assay conditions potentially misleading.
- [1] Chemsrc. (2024). 1-chlorooct-1-en-3-ol. CAS: 67550-01-0. Available at: https://m.chemsrc.com/mip/cas/67550-01-0_99206.html (accessed 2026-04-22). View Source
- [2] CAS Common Chemistry. (2024). 1-Chlorooctane. CAS: 111-85-3. Available at: https://commonchemistry.cas.org/detail?cas_rn=111-85-3 (accessed 2026-04-22). View Source
